molecular formula C10H12O3 B077039 Ethyl (R)-(-)-mandelate CAS No. 10606-72-1

Ethyl (R)-(-)-mandelate

Cat. No.: B077039
CAS No.: 10606-72-1
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-SECBINFHSA-N
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Description

Ethyl ®-(-)-mandelate is an organic compound that belongs to the class of esters. It is derived from mandelic acid, which is an aromatic alpha-hydroxy acid. The compound is characterized by its chiral center, making it optically active. The ®-(-) enantiomer of ethyl mandelate is of particular interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ®-(-)-mandelate can be synthesized through the esterification of ®-(-)-mandelic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl ®-(-)-mandelate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemical catalysts and minimizing by-products.

Types of Reactions:

    Oxidation: Ethyl ®-(-)-mandelate can undergo oxidation reactions to form mandelic acid or other oxidized derivatives.

    Reduction: The ester can be reduced to produce the corresponding alcohol, ethyl mandelate alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

    Oxidation: Mandelic acid and its derivatives.

    Reduction: Ethyl mandelate alcohol.

    Substitution: Various substituted ethyl mandelate derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl ®-(-)-mandelate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: Ethyl ®-(-)-mandelate is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma. Additionally, it serves as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of ethyl ®-(-)-mandelate primarily involves its interaction with enzymes and other biological molecules. As an ester, it can be hydrolyzed by esterases to release mandelic acid and ethanol. The chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, influencing its biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl ®-(-)-mandelate can be compared with other similar compounds, such as:

    Ethyl (S)-(+)-mandelate: The enantiomer of ethyl ®-(-)-mandelate, which has different optical activity and potentially different biological effects.

    Methyl ®-(-)-mandelate: A similar ester with a methyl group instead of an ethyl group, which may have different physical and chemical properties.

    Ethyl ®-(-)-lactate: Another chiral ester with a similar structure but derived from lactic acid instead of mandelic acid.

The uniqueness of ethyl ®-(-)-mandelate lies in its specific chiral configuration and the resulting enantiomeric purity, which makes it particularly valuable in applications requiring high stereoselectivity.

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147492
Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10606-72-1
Record name (-)-Ethyl mandelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the enzymatic synthesis of ethyl (R)-(-)-mandelate advantageous?

A1: Traditional chemical synthesis of chiral molecules like this compound often involves harsh conditions and can be environmentally unfriendly. Utilizing enzymes offers a greener alternative. The research highlights the use of a thermophilic alcohol dehydrogenase (ADH) from Thermus thermophilus (ADHTt) []. This enzyme exhibits high enantioselectivity, meaning it primarily produces the desired (R)-enantiomer of ethyl mandelate. Additionally, ADHTt functions at high temperatures [], which can be beneficial for industrial applications by increasing reaction rates and reducing the risk of contamination.

Q2: How efficient is the ADHTt enzyme in producing this compound?

A2: The research demonstrates that ADHTt, coupled with an NADH-recycling system, can achieve high enantiomeric excess (ee) in synthesizing this compound. Specifically, it yields the product with a 95% ee []. This high enantioselectivity is crucial, as different enantiomers of a molecule can have vastly different biological activities.

Q3: Beyond this compound, what other substrates does ADHTt show activity towards?

A3: Research indicates that ADHTt exhibits a preference for reducing aromatic ketones and α-keto esters []. For instance, it effectively reduces acetophenone, 2,2,2-trifluoroacetophenone, and α-tetralone to their corresponding alcohols with high enantioselectivity []. This broad substrate specificity suggests that ADHTt and similar enzymes could be valuable tools for the synthesis of various chiral compounds.

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